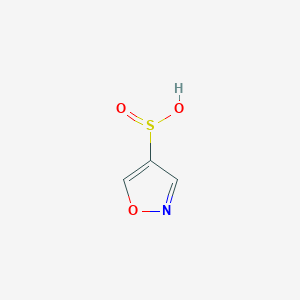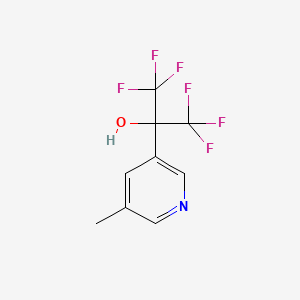
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and ionizing power. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 5-methylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain molecular conformations.
Industry: The compound is used in the production of specialty polymers and materials for nanotechnology.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol exerts its effects involves its high polarity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and as a solvent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with slightly different reactivity and properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol is unique due to the presence of the 5-methylpyridine moiety, which imparts additional reactivity and specificity in chemical reactions compared to other similar compounds.
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-2-6(4-16-3-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI Key |
FSPRCNROMGCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
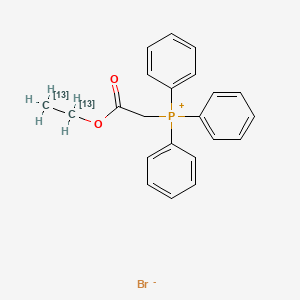
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)


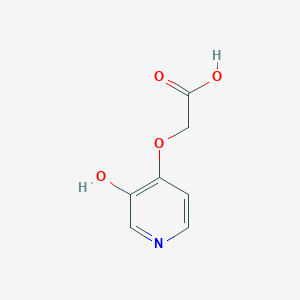


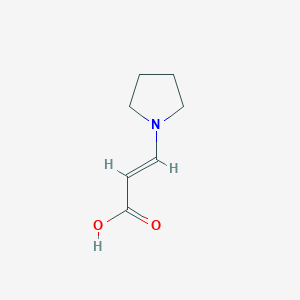


![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
